molecular formula C7H12Cl2N2O B1463482 (2-Methoxyphenyl)hydrazine dihydrochloride CAS No. 1251925-21-9

(2-Methoxyphenyl)hydrazine dihydrochloride

Cat. No. B1463482
M. Wt: 211.09 g/mol
InChI Key: ZNIQFUSKKZCMMX-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H11ClN2O . It is also known as 2-Methoxybenzylhydrazine dihydrochloride . The compound consists of a phenyl ring (substituted with a methoxy group) attached to a hydrazine moiety. The dihydrochloride salt form enhances its solubility and stability.



Synthesis Analysis

The synthesis of (2-Methoxyphenyl)hydrazine dihydrochloride involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.



Molecular Structure Analysis

The molecular structure of (2-Methoxyphenyl)hydrazine dihydrochloride consists of the following components:



  • A phenyl ring with a methoxy group (–OCH3) attached at the ortho position.

  • A hydrazine group (–NHNH2) linked to the phenyl ring.



Chemical Reactions Analysis

(2-Methoxyphenyl)hydrazine dihydrochloride can participate in various chemical reactions:



  • Reductive Amination : It can react with aldehydes or ketones to form secondary amines.

  • Hydrazinolysis : The hydrazine group can undergo hydrazinolysis reactions with carbonyl compounds.

  • Oxidation : The phenyl ring can be oxidized to form phenolic compounds.



Physical And Chemical Properties Analysis


  • Appearance : White crystalline powder.

  • Melting Point : Approximately 180°C.

  • Solubility : Soluble in water and polar organic solvents.

  • Stability : Stable under normal conditions.


Safety And Hazards


  • Toxicity : The compound may be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritant : It can irritate the eyes, skin, and respiratory tract.

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles, lab coat) when handling.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions

Research on (2-Methoxyphenyl)hydrazine dihydrochloride could explore its potential applications in medicinal chemistry, organic synthesis, or as a reagent in various reactions. Investigating its biological effects and developing derivatives might lead to novel compounds with useful properties.


Please note that this analysis is based on available information, and further research may provide additional insights. Always consult reliable sources and safety guidelines when working with chemicals.


properties

IUPAC Name

(2-methoxyphenyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-7-5-3-2-4-6(7)9-8;;/h2-5,9H,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIQFUSKKZCMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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